Biphenyl-4-yl[4-(4-methoxybenzyl)piperazin-1-yl]methanone
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Overview
Description
Biphenyl-4-yl[4-(4-methoxybenzyl)piperazin-1-yl]methanone is a complex organic compound that features a biphenyl group linked to a piperazine ring, which is further substituted with a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-yl[4-(4-methoxybenzyl)piperazin-1-yl]methanone typically involves a multi-step process. One common method includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Piperazine Ring Formation: The piperazine ring is introduced via a Mannich reaction, where formaldehyde and a secondary amine react to form the piperazine structure.
Methoxybenzyl Substitution: The final step involves the substitution of the piperazine ring with a methoxybenzyl group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-yl[4-(4-methoxybenzyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, lithium diisopropylamide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Biphenyl-4-yl[4-(4-methoxybenzyl)piperazin-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Biphenyl-4-yl[4-(4-methoxybenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The biphenyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-yl[4-(5-bromo-2-methoxybenzyl)piperazin-1-yl]methanone: Similar structure but with a bromine atom, which may alter its reactivity and biological activity.
Biphenyl-4-yl[4-(4-nitrophenyl)piperazin-1-yl]methanone:
Biphenyl-4-yl[4-(2,5-dimethoxybenzyl)piperazin-1-yl]methanone: Features additional methoxy groups, potentially affecting its solubility and reactivity.
Uniqueness
Biphenyl-4-yl[4-(4-methoxybenzyl)piperazin-1-yl]methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group may enhance its ability to interact with certain biological targets, making it a valuable compound for further research and development.
Biological Activity
Biphenyl-4-yl[4-(4-methoxybenzyl)piperazin-1-yl]methanone is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including antibacterial, antifungal, and other therapeutic effects.
Chemical Structure
The compound can be represented structurally as follows:
- Molecular Formula : C₂₃H₂₁N₃O
- SMILES Notation : O=C(C1=CC=C(C2=CC=CC=C2)C=C1)N3CCN(C4=CC=C(N+=O)C=C4)CC3
This structure includes a biphenyl moiety linked to a piperazine ring, which is known for its diverse biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of biphenyl derivatives, including variations of the compound . For instance, compounds similar to this compound have shown significant activity against various Gram-positive and Gram-negative bacteria.
Compound | MIC (mg/mL) | Target Bacteria |
---|---|---|
Compound A | 0.0039 | Staphylococcus aureus |
Compound B | 0.025 | Escherichia coli |
Compound C | 0.050 | Pseudomonas aeruginosa |
The MIC values indicate that these compounds can effectively inhibit bacterial growth, suggesting that structural modifications can enhance their antibacterial efficacy .
Antifungal Activity
In addition to antibacterial properties, biphenyl derivatives have also been evaluated for antifungal activity. For example, compounds containing similar piperazine structures demonstrated effectiveness against Candida albicans and other fungal strains.
Compound | Inhibition Zone (mm) | Target Fungi |
---|---|---|
Compound D | 24 | Candida albicans |
Compound E | 22 | Aspergillus niger |
These findings suggest that the methoxy group and the biphenyl structure contribute to the antifungal activity .
The biological activity of biphenyl derivatives, including this compound, is often attributed to their ability to interact with specific biological targets such as enzymes or receptors involved in bacterial and fungal growth. For instance, some studies indicate that these compounds may act as inhibitors of fatty acid amide hydrolase (FAAH), which is implicated in various physiological processes .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various piperazine derivatives revealed that modifications in substituents significantly influenced their antimicrobial properties. The presence of electron-donating groups enhanced antibacterial activity against resistant strains .
- Molecular Docking Studies : Computational studies have shown that biphenyl derivatives can effectively bind to active sites of target enzymes, suggesting a potential mechanism for their observed biological activities .
Properties
Molecular Formula |
C25H26N2O2 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C25H26N2O2/c1-29-24-13-7-20(8-14-24)19-26-15-17-27(18-16-26)25(28)23-11-9-22(10-12-23)21-5-3-2-4-6-21/h2-14H,15-19H2,1H3 |
InChI Key |
GJYGNFHCHXMWPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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